5-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
5-[5-[(2-chlorophenyl)methylsulfanylmethyl]furan-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-25-16-8-6-14(7-9-16)20-23-21(27-24-20)19-11-10-17(26-19)13-28-12-15-4-2-3-5-18(15)22/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAYLAQRLLHJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CSCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole represents a novel derivative in the family of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The specific compound under review has shown promising results against various cancer cell lines.
- Mechanism of Action : The mechanism of action for oxadiazole derivatives often involves the inhibition of key enzymes associated with cancer proliferation such as thymidylate synthase and histone deacetylase (HDAC) . This compound's structural features may enhance its interaction with these targets.
- Research Findings : In vitro studies indicated that compounds similar to this one exhibit significant cytotoxicity against MCF-7 breast cancer cells. Structure-activity relationship (SAR) analyses suggest that substitutions at the para position, such as methoxy or chloro groups, enhance anticancer efficacy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 1.5 | HDAC inhibition |
| Similar Oxadiazole Derivative | A549 | 0.9 | Thymidylate synthase inhibition |
Antimicrobial Activity
The antimicrobial properties of oxadiazoles are well-documented, particularly against bacterial and fungal strains.
- Antibacterial Efficacy : Studies have shown that compounds with halogen substitutions exhibit enhanced antibacterial activity. The presence of a chlorine atom in this compound may contribute to its effectiveness against Gram-positive and Gram-negative bacteria .
- Case Study : A recent study evaluated various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Compound |
|---|---|---|
| Staphylococcus aureus | 8 | This compound |
| Escherichia coli | 16 | Same |
Antioxidant Activity
Oxadiazoles have also been recognized for their antioxidant potential.
- Mechanism : Antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation .
- Research Findings : In vitro assays revealed that this compound exhibits significant antioxidant activity, which is critical for preventing oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging Activity | 25 |
| ABTS Scavenging Activity | 30 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. Compounds similar to 5-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole have been tested for their cytotoxic effects on cancer cell lines. A study demonstrated that certain oxadiazole derivatives induced apoptosis in glioblastoma cells, showcasing their potential as anticancer agents .
Antimicrobial Properties
Oxadiazoles are known for their antimicrobial activities. The compound has been evaluated against various bacterial strains, with promising results indicating its effectiveness as a bactericide. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have also been investigated. Studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Agricultural Applications
Pesticides and Herbicides
The structural characteristics of oxadiazoles make them suitable candidates for the development of new pesticides and herbicides. Their ability to target specific biological pathways in pests can lead to effective pest control solutions with minimal environmental impact .
Material Science
Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that oxadiazole-containing polymers exhibit improved resistance to heat and degradation, making them suitable for high-performance applications .
Table 1: Biological Activities of Oxadiazole Derivatives
| Activity Type | Example Compound | Efficacy |
|---|---|---|
| Anticancer | This compound | Induces apoptosis in glioblastoma cells |
| Antimicrobial | Various derivatives | Effective against E. coli and S. aureus |
| Anti-inflammatory | Selected oxadiazoles | Inhibits TNF-alpha production |
Table 2: Synthesis Methods for Oxadiazole Derivatives
Case Studies
Case Study 1: Anticancer Screening
In vitro studies on glioblastoma cell lines showed that the compound led to a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Testing
A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PCl₅) .
- Step 2 : Introduction of the thioether linkage using 2-chlorobenzyl mercaptan and a halogenated furan intermediate (e.g., α-haloketones) in basic conditions (e.g., K₂CO₃/DMF) .
- Step 3 : Final coupling with 4-methoxyphenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
- Validation : Monitor intermediates via TLC and purify via column chromatography. Confirm final product purity using HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., furan protons at δ 6.2–7.5 ppm; oxadiazole carbons at ~160–170 ppm) .
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z 427.08) .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole; C-S stretch at ~650 cm⁻¹) .
Q. How does the 2-chlorobenzyl thioether moiety influence reactivity?
- Role : The thioether group enhances lipophilicity, improving membrane permeability. The 2-chloro substituent stabilizes the benzyl group via electron-withdrawing effects, reducing undesired oxidation .
- Experimental Evidence : Comparative studies with non-chlorinated analogs show reduced metabolic stability .
Advanced Research Questions
Q. How can structural modifications optimize biological activity while maintaining the oxadiazole core?
- Approach :
- Substituent Variation : Replace 4-methoxyphenyl with electron-deficient groups (e.g., 4-fluorophenyl) to enhance π-π stacking with target proteins .
- Heterocycle Replacement : Substitute furan with thiophene to evaluate impact on bioactivity (e.g., thiophene’s larger π-system may improve binding affinity) .
- Data Analysis : Use SAR tables to correlate logP values with IC₅₀ in cytotoxicity assays (e.g., lower logP correlates with reduced off-target effects) .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : If antimicrobial activity varies across studies:
- Control Variables : Standardize assay conditions (e.g., bacterial strain, inoculum size, solvent/DMSO concentration ≤1%) .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or impurities .
- Statistical Tools : Apply ANOVA to compare datasets and identify outliers .
Q. How can computational methods predict binding modes with target proteins?
- Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 or EGFR kinases. Focus on hydrogen bonding with oxadiazole’s N-atoms and hydrophobic contacts with the chlorobenzyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (e.g., RMSD < 2 Å indicates stable binding) .
- Validation : Compare predicted binding energies (Kd) with experimental SPR/Ic₅₀ values .
Methodological Challenges
Q. How to address low yields in oxadiazole ring formation?
- Optimization :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min at 120°C, improving yield from 45% to 72% .
Q. What techniques confirm the absence of regioisomers in the final product?
- Analytical Solutions :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
- X-ray Crystallography : Definitive proof of regiochemistry (e.g., CCDC deposition recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
